
1-Butanone, 2-(acetyloxy)-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 2-(acetyloxy)-3-methyl-1-phenyl- is an organic compound with the molecular formula C12H14O3 It is a derivative of butanone, where the hydrogen atoms are substituted with acetyloxy, methyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butanone, 2-(acetyloxy)-3-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the acetylation of 3-methyl-1-phenyl-2-butanone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-Butanone, 2-(acetyloxy)-3-methyl-1-phenyl- may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butanone, 2-(acetyloxy)-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Applications De Recherche Scientifique
1-Butanone, 2-(acetyloxy)-3-methyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-Butanone, 2-(acetyloxy)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Butanone, 1-(acetyloxy)-: A structurally similar compound with different substituents.
3-Methyl-2-butanone: Another ketone with a similar backbone but lacking the acetyloxy and phenyl groups.
1-Phenyl-2-butanone: Similar structure but without the acetyloxy and methyl groups.
Uniqueness: 1-Butanone, 2-(acetyloxy)-3-methyl-1-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
104426-40-6 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(3-methyl-1-oxo-1-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C13H16O3/c1-9(2)13(16-10(3)14)12(15)11-7-5-4-6-8-11/h4-9,13H,1-3H3 |
Clé InChI |
AILSDVUYGNJLEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
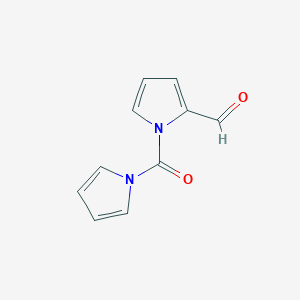
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
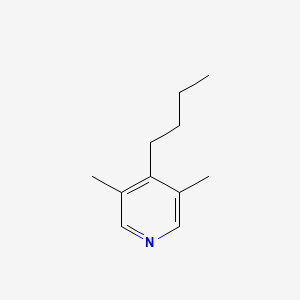
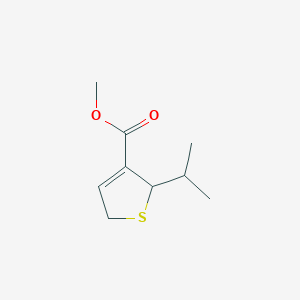
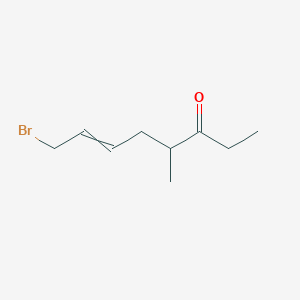

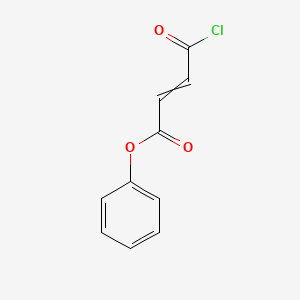
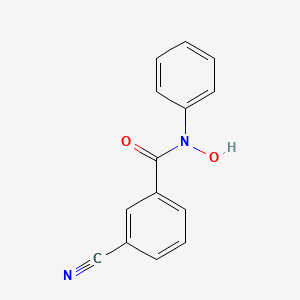

![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

